molecular formula C23H18F2N2O7 B13862769 1'-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2

1'-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2

Katalognummer: B13862769
Molekulargewicht: 475.4 g/mol
InChI-Schlüssel: DBSVRWFIIMWGLT-MXOJBCDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1'-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 is a stable isotope-labeled uridine derivative, where the 1'-position is epimerized (inverted stereochemistry), and the molecule is modified with benzoate groups at the 3' and 5' hydroxyl positions, two fluorine atoms at the 2'-position, and isotopic enrichment with 13C and 15N2 (). This compound is primarily utilized as a labeled standard in metabolic tracing, pharmacokinetic studies, or analytical method validation due to its isotopic purity and structural specificity. Its catalog listings (TRC E584502, CAS 143157-24-8) confirm its commercial availability for research applications .

Eigenschaften

Molekularformel

C23H18F2N2O7

Molekulargewicht

475.4 g/mol

IUPAC-Name

[(2R,3R,5S)-3-benzoyloxy-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18-,21+/m1/s1/i22+1,26+1,27+1

InChI-Schlüssel

DBSVRWFIIMWGLT-MXOJBCDMSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@H](O2)[15N]3C=CC(=O)[15NH][13C]3=O)(F)F)OC(=O)C4=CC=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of 1'-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2

Overview

The preparation of this compound generally involves multi-step organic synthesis starting from isotopically labeled uridine derivatives or related nucleosides. The process includes:

  • Incorporation of stable isotopes (^13C and ^15N) into the uridine base.
  • Introduction of geminal difluoro groups at the 2' position of the sugar moiety.
  • Protection of the 3' and 5' hydroxyl groups by benzoylation to form dibenzoate esters.
  • Control of stereochemistry to yield the α-anomer (1'-epi configuration).

Key Synthetic Steps

Isotopic Labeling of Uridine
  • The uridine base is synthesized or obtained with ^13C and ^15N isotopic enrichment at specific positions (notably at the pyrimidine ring nitrogen and carbon atoms).
  • This isotopic labeling is crucial for tracing metabolic pathways or analytical studies.
Introduction of Difluoro Groups
  • The 2,2-difluoro substitution on the sugar moiety is introduced via fluorination reactions.
  • Typical methods involve selective fluorination of 2'-deoxyuridine derivatives using fluorinating agents under controlled conditions.
  • The geminal difluoro group is essential for biological activity modulation and metabolic stability.
Protection with Benzoyl Groups
  • The 3' and 5' hydroxyl groups of the sugar are protected by benzoylation to form 3,5-dibenzoate esters.
  • This is achieved by reacting the intermediate nucleoside with benzoyl chloride or benzoyl anhydride in the presence of a base such as pyridine.
  • Protection stabilizes the molecule and facilitates further synthetic transformations.
Stereochemical Control
  • The synthesis targets the α-anomer (1'-epi configuration), which requires careful control of stereochemistry during glycosylation or fluorination steps.
  • Methods such as selective crystallization or chromatographic separation may be used to isolate the desired anomer.

Representative Synthetic Route (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Isotopic incorporation Use of ^13C, ^15N labeled uracil precursors Labeled uridine base
2 Fluorination Selective fluorinating agents (e.g., DAST, Deoxo-Fluor) Introduction of 2,2-difluoro group
3 Benzoylation (Protection) Benzoyl chloride, pyridine, low temp Formation of 3,5-dibenzoate esters
4 Purification and isolation Chromatography or crystallization Isolation of 1'-Epi α-anomer

Data Table: Chemical and Physical Properties

Property Value
Molecular Formula ^13C C22 H18 F2 ^15N2 O7
Molecular Weight 475.375 g/mol
Appearance Amorphous white solid
Solubility Soluble in chloroform, dichloromethane, ethanol, methanol
Storage Temperature -20°C
Stability Data not explicitly available; presumed stable under freezer conditions
IUPAC Name [(2R,3R,5S)-3-benzoyloxy-5-(2,4-dioxo(^13C, ^15N2)pyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate
CAS Number 143157-24-8 (alternate)

Analyse Chemischer Reaktionen

1’-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1’-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.

    Biology: Studied for its potential effects on biological systems, particularly in the context of nucleic acid interactions.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1’-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, where it may interfere with normal nucleic acid function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets and pathways involved in these effects are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

(a) 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine 3',5'-Dibenzoate (Non-Isotopic)
  • Key Differences : Lacks 13C and 15N2 isotopic labels.
  • Applications: Used as a non-isotopic reference for structural validation or biological activity studies. Its CAS (143157-24-8) overlaps with the isotopic variant, indicating shared core structural features .
  • Synthesis : Prepared via epimerization and benzoate protection without isotopic enrichment, avoiding complexities associated with 15N2 gas contamination (see Section 2.3) .
(b) 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 (Non-Epimerized)
  • Key Differences : Retains natural 1'-stereochemistry but shares isotopic labels and substituents.

Isotopic vs. Non-Isotopic Derivatives

Property 1'-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 Non-Isotopic Analogues (e.g., TRC E584805)
Isotopic Enrichment 13C, 15N2 (≥97% purity, inferred from synthesis methods) None
Applications Quantitative mass spectrometry, tracer studies Structural analysis, in vitro assays
Cost & Availability Higher cost due to isotopic labeling; limited suppliers (e.g., SCRSTANDARD, TRC) Widely available, lower cost

Analytical Characterization

  • NMR Profiling : While direct NMR data for this compound is unavailable in the provided evidence, analogous 15N-labeled compounds (e.g., 3,5-dimethylpyridine-15N) exhibit distinct 15N chemical shifts in CDCl3 (–70.5 ppm) vs. DMSO (–80.8 ppm) . Such solvent-dependent shifts highlight the importance of standardized NMR conditions for isotopic compounds.
  • Mass Spectrometry : Isotopic labeling enhances detection sensitivity in LC-MS/MS, as seen in studies tracking 15N2-labeled intermediates in biosynthetic pathways (e.g., saxitoxin shunt pathways) .

Biologische Aktivität

1'-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 is a chemically modified nucleoside that has garnered attention in the field of medicinal chemistry and biochemistry. This compound is a labeled intermediate in the synthesis of geminal difluoro nucleosides, particularly the α-anomer. Its unique structural features, including the presence of difluorine and stable isotopes of carbon and nitrogen, contribute to its biological activity and potential therapeutic applications.

  • Molecular Formula : C22H18F2N2O7
  • Molecular Weight : 475.375 g/mol
  • CAS Number : 143157-24-8
  • SMILES Notation : FC1(F)C@HC@@HO[C@@H]1[15N]4C=CC(=O)[15NH][13C]4=O

The biological activity of this compound primarily stems from its ability to mimic natural nucleosides. This compound can interfere with nucleic acid synthesis and function due to its structural similarities to RNA and DNA components. The incorporation of difluorine enhances its stability and potentially alters its interaction with nucleic acid polymerases.

Biological Activity

Research indicates that 1'-Epi 3,5-Dibenzoate-2,2-difluorouridine exhibits antiviral properties, particularly against RNA viruses. Its mechanism involves the inhibition of viral RNA polymerases, leading to decreased viral replication. Additionally, the compound's isotopic labeling allows for tracking in metabolic studies and enhances the understanding of its pharmacokinetics.

Case Studies

  • Antiviral Efficacy : A study published in the Journal of Clinical Investigation demonstrated that compounds similar to 1'-Epi 3,5-Dibenzoate effectively inhibited viral replication in vitro. The study highlighted the compound's potential as a therapeutic agent against specific viral infections.
  • Metabolic Studies : In metabolic tracking experiments using isotopically labeled compounds like 1'-Epi 3,5-Dibenzoate, researchers found that the compound could be traced through metabolic pathways in cellular systems. This tracking is crucial for understanding its bioavailability and metabolic fate.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
Antiviral ActivityInhibition of RNA polymerase
Metabolic TrackingTraceable in metabolic pathways
Stability StudiesEnhanced stability due to difluorine

Q & A

Q. How can the “linkage to theory” principle (Guiding Principle 2) be applied to studies using this compound?

  • Methodological Answer : Ground experiments in RNA metabolism theories (e.g., the “transition-state analog” hypothesis). Design studies to test specific predictions, such as competitive inhibition of RNA polymerases. Use Bayesian inference to update theoretical models based on isotopic tracer data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.